1-Chloro-2-methoxy-5-methyl-4-nitrobenzene chemical properties
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Introduction
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a substituted nitroaromatic compound belonging to a class of chemicals that are pivotal as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific arrangement of its functional groups—a chloro group, a methoxy group, a methyl group, and a nitro group on a benzene ring—imparts a unique combination of reactivity and physicochemical properties. The presence of the electron-withdrawing nitro group, in particular, significantly influences the molecule's chemical behavior, especially regarding nucleophilic aromatic substitution. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in chemical research and drug development.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all further study. The key identifiers and structural details are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-chloro-2-methoxy-5-methyl-4-nitrobenzene | [1] |
| CAS Number | 62492-41-5 | [1][2] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1][3] |
| Canonical SMILES | CC1=CC(=C(C=C1[O-])OC)Cl | [1] |
| InChI Key | CNOXJOUJOZTIKY-UHFFFAOYSA-N | [1] |
The spatial arrangement of the functional groups is critical to its reactivity. The chloro and methoxy groups are ortho to each other, while the nitro group is para to the chloro group and meta to the methoxy group.
Caption: 2D structure of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.
Physicochemical Properties
Experimental data on the physical properties of this specific isomer are not widely published. However, computational models provide valuable estimates for guiding experimental design, particularly for solubility and chromatographic behavior.
| Property | Computed Value | Description |
| XLogP3 | 2.7 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and moderate insolubility in water. |
| Polar Surface Area (PSA) | 55.1 Ų | This value is typical for molecules that may have moderate cell permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. |
| Rotatable Bonds | 2 | The C-O bond of the methoxy group and the C-N bond of the nitro group can rotate. |
All computed properties are sourced from PubChem.[1]
Synthesis and Purification
A common and effective method for synthesizing chlorinated nitroaromatics of this type is through a Sandmeyer reaction, starting from the corresponding aniline derivative.
Synthetic Protocol: Diazotization-Sandmeyer Reaction
This procedure details the synthesis of 1-chloro-2-methoxy-5-methyl-4-nitrobenzene from 2-methoxy-5-methyl-4-nitroaniline.[2]
Step 1: Diazotization of the Aniline Precursor
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Dissolve the starting material, 2-methoxy-5-methyl-4-nitroaniline (1.0 eq), in water (approx. 10 mL per gram of aniline).
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Cool the mixture to 0-5 °C in an ice bath. While maintaining the temperature, slowly add concentrated hydrochloric acid (approx. 10 mL per gram of aniline).
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Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.
-
Causality: The diazotization reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures, where it can decompose prematurely. Maintaining a low temperature is critical for maximizing yield and ensuring safety.
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-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of cuprous chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid (approx. 10 mL per gram of CuCl).
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Slowly and carefully add the cold diazonium salt solution from Step 1 to the cuprous chloride solution. Vigorous bubbling (evolution of N₂ gas) will be observed.
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Causality: Cuprous chloride catalyzes the substitution of the diazonium group (-N₂⁺) with a chloride ion. The release of highly stable dinitrogen gas provides the thermodynamic driving force for the reaction.
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-
Continue stirring until the gas evolution ceases, indicating the reaction is complete.
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Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove residual acids and salts.
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Dry the product to obtain 1-chloro-2-methoxy-5-methyl-4-nitrobenzene, typically as a yellow or off-white solid.[2]
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol, or by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis via Sandmeyer reaction.
Chemical Reactivity and Potential Applications
The reactivity of the molecule is dominated by the interplay of its functional groups.
A. Nucleophilic Aromatic Substitution (SNAr) The most significant reaction pathway for this molecule is SNAr at the chlorine-bearing carbon. The strong electron-withdrawing effect of the nitro group, particularly from the para position, stabilizes the negative charge in the Meisenheimer complex intermediate, thereby activating the chloro group for displacement by nucleophiles.
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Rationale: This pathway is highly valuable in drug development for introducing diverse functionalities. Nucleophiles such as amines, alkoxides, or thiolates can be used to displace the chlorine, building molecular complexity and allowing for the exploration of structure-activity relationships.
B. Reduction of the Nitro Group The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of synthetic chemistry.
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Common Reagents:
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Metals in acid (e.g., Sn/HCl, Fe/HCl)
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Catalytic hydrogenation (e.g., H₂, Pd/C)
-
-
Rationale: The resulting aniline derivative is a versatile precursor for synthesizing amides, sulfonamides, ureas, and heterocyclic compounds, which are common motifs in pharmacologically active molecules.
C. Electrophilic Aromatic Substitution (EAS) Further electrophilic substitution on the aromatic ring is generally disfavored. The nitro group is a powerful deactivating group and a meta-director. While the methoxy and methyl groups are activating, their directing effects are largely overridden by the deactivating nature of the nitro group. Reactions would require harsh conditions and would likely result in a mixture of products.
Caption: Key reactivity pathways for the title compound.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not provided in the search results, its structure allows for the prediction of key spectroscopic features.
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¹H NMR:
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Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the ring.
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Methoxy Protons: A singlet integrating to 3 protons is expected around 3.9-4.1 ppm.
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Methyl Protons: A singlet integrating to 3 protons is expected around 2.2-2.5 ppm.
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-
¹³C NMR:
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Eight distinct signals are expected, one for each unique carbon atom in the molecule. The carbon attached to the nitro group will be significantly deshielded.
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-
Infrared (IR) Spectroscopy:
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NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
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C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.
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Aromatic C-H/C=C: Bands characteristic of a substituted benzene ring.
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-
Mass Spectrometry:
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The molecular ion peak (M⁺) would appear at m/z 201, with a characteristic M+2 peak at m/z 203 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.
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Safety and Handling
No specific Material Safety Data Sheet (MSDS) for CAS 62492-41-5 is readily available. Therefore, a precautionary approach based on data from structurally similar chlorinated nitroaromatic compounds is essential.
Precautionary Hazard Classification (based on related compounds):
| Hazard Statement | Description | GHS Code | Source (Related Compounds) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [3][4] |
| Skin Irritation | Causes skin irritation. | H315 | [3][5] |
| Eye Irritation | Causes serious eye irritation. | H319 | [3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [3][5] |
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[6]
-
Respiratory Protection: If dust or aerosols are generated, use a P95 (US) or P1 (EU) particle respirator.[6]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Conclusion
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a valuable chemical intermediate whose properties are defined by the electronic interplay of its substituents. Its activated chloro group allows for facile nucleophilic substitution, and the reducible nitro group provides a gateway to versatile aniline chemistry. While experimental data for this specific isomer is sparse, its behavior can be reliably predicted from established chemical principles and data from related compounds. Proper adherence to safety protocols for chlorinated nitroaromatics is mandatory when handling this compound.
References
- Capot Chemical. MSDS of 1-Chloro-2-fluoro-4-Methoxy-5-nitrobenzene.
- PubChem. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | C8H8ClNO3 | CID 12325878.
- PubChem. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867.
- ECHEMI.
- ChemicalBook. 1-Chloro-2-Methoxy-5-Methyl-4-nitrobenzene | 62492-41-5.
- ECHEMI.
- Sigma-Aldrich.
Sources
- 1. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-Methoxy-5-Methyl-4-nitrobenzene | 62492-41-5 [chemicalbook.com]
- 3. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
